molecular formula C21H26N2O2 B246909 1-(3-Methoxybenzoyl)-4-(3-phenylpropyl)piperazine

1-(3-Methoxybenzoyl)-4-(3-phenylpropyl)piperazine

Cat. No. B246909
M. Wt: 338.4 g/mol
InChI Key: WDWLYBJZHCTLCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxybenzoyl)-4-(3-phenylpropyl)piperazine, also known as MPBP, is a psychoactive drug that belongs to the class of benzoylpiperazines. It was first synthesized in the early 1990s and has been primarily used for scientific research purposes. MPBP has been found to have a high affinity for serotonin receptors and has been studied extensively for its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-(3-Methoxybenzoyl)-4-(3-phenylpropyl)piperazine involves its binding to serotonin receptors in the brain. This results in the activation of certain signaling pathways that are involved in regulating mood and emotion. 1-(3-Methoxybenzoyl)-4-(3-phenylpropyl)piperazine has been found to have a higher affinity for certain subtypes of serotonin receptors, such as the 5-HT2A receptor, which is believed to play a role in the pathophysiology of depression and other mental health disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-Methoxybenzoyl)-4-(3-phenylpropyl)piperazine are primarily related to its binding to serotonin receptors in the brain. This results in the activation of certain signaling pathways that are involved in regulating mood and emotion. 1-(3-Methoxybenzoyl)-4-(3-phenylpropyl)piperazine has been found to increase the levels of certain neurotransmitters, such as serotonin and dopamine, which are involved in regulating mood and emotion.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-Methoxybenzoyl)-4-(3-phenylpropyl)piperazine in lab experiments is its high affinity for serotonin receptors, which makes it a useful tool for studying the role of these receptors in regulating mood and emotion. However, one limitation of using 1-(3-Methoxybenzoyl)-4-(3-phenylpropyl)piperazine is its potential for off-target effects, which may complicate the interpretation of results.

Future Directions

There are several potential future directions for research on 1-(3-Methoxybenzoyl)-4-(3-phenylpropyl)piperazine. One area of interest is the development of more selective compounds that target specific subtypes of serotonin receptors. Another area of interest is the investigation of the potential therapeutic uses of 1-(3-Methoxybenzoyl)-4-(3-phenylpropyl)piperazine in the treatment of other mental health disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(3-Methoxybenzoyl)-4-(3-phenylpropyl)piperazine and its potential for off-target effects.

Synthesis Methods

The synthesis of 1-(3-Methoxybenzoyl)-4-(3-phenylpropyl)piperazine involves the reaction of 1-(3-methoxybenzoyl)piperazine with 3-phenylpropanolamine in the presence of a catalyst. The resulting product is then purified through a series of chemical processes to obtain the final product.

Scientific Research Applications

1-(3-Methoxybenzoyl)-4-(3-phenylpropyl)piperazine has been extensively studied for its potential therapeutic uses, particularly in the treatment of depression and anxiety. It has been found to have a high affinity for serotonin receptors, which are involved in regulating mood and emotion. 1-(3-Methoxybenzoyl)-4-(3-phenylpropyl)piperazine has also been studied for its potential use in the treatment of other mental health disorders, such as schizophrenia and bipolar disorder.

properties

Product Name

1-(3-Methoxybenzoyl)-4-(3-phenylpropyl)piperazine

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

(3-methoxyphenyl)-[4-(3-phenylpropyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H26N2O2/c1-25-20-11-5-10-19(17-20)21(24)23-15-13-22(14-16-23)12-6-9-18-7-3-2-4-8-18/h2-5,7-8,10-11,17H,6,9,12-16H2,1H3

InChI Key

WDWLYBJZHCTLCQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CCCC3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CCCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.